molecular formula C13H14N4S B5910314 6-amino-4-cyclohexyl-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile

6-amino-4-cyclohexyl-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile

Cat. No. B5910314
M. Wt: 258.34 g/mol
InChI Key: QXRHXWVNPFWERD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-4-cyclohexyl-2-thioxo-1,2-dihydro-3,5-pyridinedicarbonitrile, commonly known as ACT-335827, is a small molecule inhibitor that has gained significant attention in the pharmaceutical industry due to its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has been studied for its ability to inhibit the activity of a specific protein target.

Mechanism of Action

ACT-335827 exerts its pharmacological effects by inhibiting the activity of a specific protein target, which is involved in the regulation of various cellular processes. This protein target is known to play a crucial role in the development and progression of various diseases, including cancer and inflammation.
Biochemical and Physiological Effects:
The inhibition of the protein target by ACT-335827 has been shown to result in various biochemical and physiological effects, including the regulation of cell proliferation, apoptosis, and inflammation. The compound has also been shown to modulate the immune response and reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using ACT-335827 in lab experiments is its specificity towards the protein target, which allows for the selective inhibition of the target without affecting other cellular processes. However, the compound has certain limitations, including its low solubility and stability, which can lead to difficulties in formulation and storage.

Future Directions

There are several future directions for the research on ACT-335827, including the development of novel formulations and delivery systems that can improve the solubility and stability of the compound. Further studies are also needed to explore the potential therapeutic applications of the compound in various diseases, including cancer, inflammation, and neurological disorders. Additionally, the identification of new protein targets that can be inhibited by ACT-335827 can lead to the development of new therapeutic strategies for the treatment of various diseases.

Synthesis Methods

The synthesis of ACT-335827 involves a multistep process that includes the reaction of 2,6-dichloropyridine with cyclohexylamine to obtain the intermediate product. This intermediate is then subjected to a series of reactions that involve the use of various reagents and catalysts, resulting in the formation of the final product.

Scientific Research Applications

ACT-335827 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to inhibit the activity of a specific protein target, which is involved in the regulation of various cellular processes.

properties

IUPAC Name

2-amino-4-cyclohexyl-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4S/c14-6-9-11(8-4-2-1-3-5-8)10(7-15)13(18)17-12(9)16/h8H,1-5H2,(H3,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRHXWVNPFWERD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=C(C(=S)NC(=C2C#N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-cyclohexyl-6-mercaptopyridine-3,5-dicarbonitrile

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